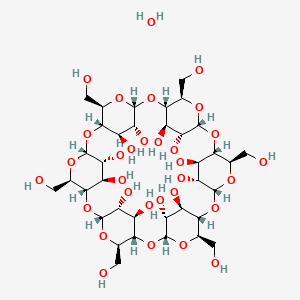
5-(Bromomethyl)-2-methyl-1,3-thiazole
Descripción general
Descripción
5-(Bromomethyl)-2-methyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family. It is an important intermediate in the synthesis of a variety of biologically active compounds. The compound is also known as 5-bromo-2-methylthiazole, 5-bromo-2-methyl-1,3-thiazole and 5-bromo-2-methyl-1,3-thiazol-4-amine. Its structure is composed of a five-membered ring with two nitrogen atoms, one sulfur atom and one bromine atom. 5-(Bromomethyl)-2-methyl-1,3-thiazole is a highly reactive compound and can be used for a variety of chemical reactions.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-methyl-1,3-thiazole has been widely studied for its potential applications in the field of medicinal chemistry. The compound has been used in the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, antiviral agents, and anti-cancer agents. The compound has also been used in the synthesis of novel drugs for the treatment of various diseases. In addition, the compound has been used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles, quinolines, and pyrimidines.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of covalent bonds between molecules. The compound also has the ability to bind to other molecules, such as proteins, and can act as a catalyst for chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Bromomethyl)-2-methyl-1,3-thiazole are not fully understood. However, the compound has been shown to have antifungal and antiviral activity in vitro. In addition, the compound has been shown to have anti-inflammatory and anti-cancer activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Bromomethyl)-2-methyl-1,3-thiazole has several advantages and limitations when used in laboratory experiments. The compound is relatively stable and can be stored for long periods of time. The compound is also relatively inexpensive to purchase and is easy to handle. On the other hand, the compound is highly reactive and can be dangerous to handle. The compound is also sensitive to light and heat, which can lead to the degradation of the compound.
Direcciones Futuras
The potential applications of 5-(Bromomethyl)-2-methyl-1,3-thiazole are vast and the compound has yet to be fully explored. Future research should focus on the development of new and more efficient synthetic methods for the production of the compound. In addition, further research should be conducted to determine the specific biochemical and physiological effects of the compound. Furthermore, research should be conducted to evaluate the safety and efficacy of the compound for use in clinical trials. Finally, research should be conducted to explore the potential applications of the compound in the field of medicinal chemistry.
Propiedades
IUPAC Name |
5-(bromomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAATBPJLXWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716923 | |
| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-methyl-1,3-thiazole | |
CAS RN |
838892-95-8 | |
| Record name | 5-(Bromomethyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)



![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)


![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)


![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)
